2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine
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Overview
Description
2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of methoxy groups and a benzylamine structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine typically involves the reaction of 2-methoxy-3-methylbenzyl chloride with 2-methoxyethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-methoxy-3-methylbenzoic acid.
Reduction: Formation of 2-methoxy-3-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzylamine.
Scientific Research Applications
2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxy groups and the benzylamine structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanamine: A simpler analog with a similar methoxy group but lacking the benzylamine moiety.
2-Methoxy-N-methylbenzylamine: Similar structure but with a methyl group instead of the methoxy group on the benzyl ring.
Uniqueness
2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine is unique due to the presence of both methoxy groups and the benzylamine structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-methoxy-N-[(2-methoxy-3-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-10-5-4-6-11(12(10)15-3)9-13-7-8-14-2/h4-6,13H,7-9H2,1-3H3 |
InChI Key |
QWRAPTSEZRRMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCCOC)OC |
Origin of Product |
United States |
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